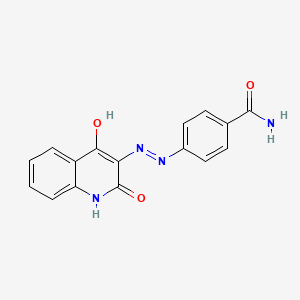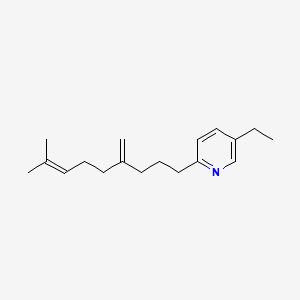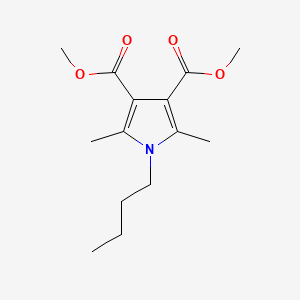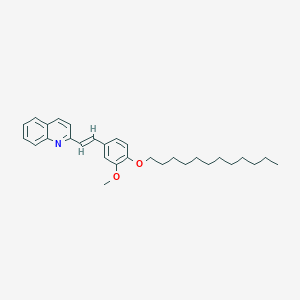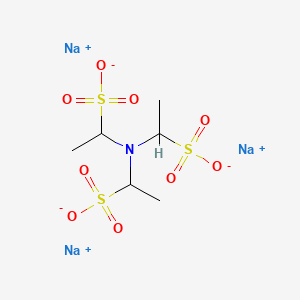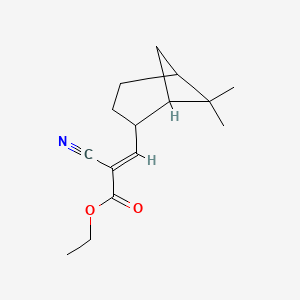
Ethyl 2-cyano-3-(6,6-dimethylbicyclo(3.1.1)hept-2-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)acrylate is a chemical compound with a unique bicyclic structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its distinct structure and reactivity make it a subject of interest for scientific research and industrial applications.
Métodos De Preparación
The synthesis of Ethyl 2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)acrylate involves several steps. One common method includes the reaction of 6,6-dimethylbicyclo[3.1.1]hept-2-ene with ethyl cyanoacetate under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Ethyl 2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Addition: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to drive the reactions to completion .
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: Its unique structure makes it a candidate for developing new pharmaceuticals with specific therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)acrylate involves its interaction with specific molecular targets. The cyano group and the bicyclic structure allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparación Con Compuestos Similares
Ethyl 2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)acrylate can be compared with similar compounds such as:
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-, acetate: This compound has a similar bicyclic structure but different functional groups, leading to distinct reactivity and applications.
Methyl 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylate: Another compound with a similar core structure but different substituents, affecting its chemical behavior and uses.
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, (1S)-: This compound shares the bicyclic framework but has different functional groups, resulting in unique properties and applications.
Ethyl 2-cyano-3-(6,6-dimethylbicyclo[31
Propiedades
Número CAS |
85409-41-2 |
|---|---|
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
ethyl (E)-2-cyano-3-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)prop-2-enoate |
InChI |
InChI=1S/C15H21NO2/c1-4-18-14(17)11(9-16)7-10-5-6-12-8-13(10)15(12,2)3/h7,10,12-13H,4-6,8H2,1-3H3/b11-7+ |
Clave InChI |
AHMURUIVXKUDHR-YRNVUSSQSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C1CCC2CC1C2(C)C)/C#N |
SMILES canónico |
CCOC(=O)C(=CC1CCC2CC1C2(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)
![1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol](/img/structure/B12670355.png)
